2-(4-bromonaphthalen-1-yl)-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide
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Overview
Description
2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide is a complex organic compound that features both naphthalene and bromophenyl groups
Preparation Methods
The synthesis of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the hydrazide: This step involves the reaction of 4-bromonaphthalene-1-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide.
Condensation reaction: The hydrazide is then reacted with 4-bromobenzaldehyde under acidic conditions to form the final product, 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide.
Chemical Reactions Analysis
2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide include:
2-(4-bromonaphthalen-1-yl)acetic acid: This compound shares the naphthalene and bromine groups but lacks the hydrazide and benzaldehyde components.
4-bromonaphthalen-1-yl 2-(4-methylphenoxy)acetate: This compound has a similar naphthalene structure but includes a methylphenoxy group instead of the hydrazide and benzaldehyde components.
The uniqueness of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H14Br2N2O |
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Molecular Weight |
446.1 g/mol |
IUPAC Name |
2-(4-bromonaphthalen-1-yl)-N-[(E)-(4-bromophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H14Br2N2O/c20-15-8-5-13(6-9-15)12-22-23-19(24)11-14-7-10-18(21)17-4-2-1-3-16(14)17/h1-10,12H,11H2,(H,23,24)/b22-12+ |
InChI Key |
LFHRHOJELCHYCQ-WSDLNYQXSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)N/N=C/C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)NN=CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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